molecular formula C7H7F2NO2S B1458961 3-Difluoromethanesulfonylaniline CAS No. 24906-76-1

3-Difluoromethanesulfonylaniline

Cat. No. B1458961
CAS RN: 24906-76-1
M. Wt: 207.2 g/mol
InChI Key: FCOOMKBBMQXONN-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylaniline is a chemical compound with the molecular weight of 207.2 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(difluoromethyl)sulfonyl]aniline . Its InChI code is 1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 42-44 degrees Celsius .

Scientific Research Applications

  • Organic Synthesis Applications : Trifluoromethanesulfonic acid, a compound related to 3-Difluoromethanesulfonylaniline, is used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

  • Catalysis in Organic Reactions : Gallium(III) triflate and other metal triflates, derived from trifluoromethanesulfonic acid, are used as efficient and sustainable Lewis acid catalysts in various organic transformations. These catalysts are noted for their high selectivity, turnover frequency, and stability in aqueous media, making them suitable for synthesizing biologically active heterocycles and their fluoroanalogs (Prakash, Mathew, & Olah, 2012).

  • Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates, like Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are extraordinarily efficient in catalyzing the aminolysis of 1,2-epoxides to produce β-amino alcohols. These reactions are highly anti-stereoselective and regioselective (Chini et al., 1994).

  • Synthesis and Applications of Triflamides and Triflimides : Triflamides, closely related to this compound, are used as reagents, catalysts, or additives in various reactions due to their high NH-acidity, lipophilicity, and specific chemical properties. They have applications in organic chemistry, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).

  • Lewis Acid Catalysis in Diels-Alder Reactions : Scandium trifluoromethanesulfonate (Sc(OTf)3) is an effective Lewis acid catalyst in Diels-Alder reactions. It is noted for its availability in both aqueous and organic media and can be easily recovered and reused (Kobayashi et al., 1993).

  • Environmental Health Applications : Studies on polyfluoroalkyl chemicals, which include compounds related to this compound, focus on their presence in the general population and the implications for environmental health. Such research is vital for understanding the long-term effects of these compounds on human health and the environment (Calafat et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Difluoromethanesulfonylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to proteins such as albumin, which can influence its distribution and bioavailability within the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it has been reported to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450, this compound can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biochemical properties. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For instance, its binding to albumin can facilitate its distribution in the bloodstream, while specific transporters may mediate its uptake into cells. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-(difluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-3-1-2-5(10)4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOOMKBBMQXONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278047
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24906-76-1
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24906-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Difluoromethyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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